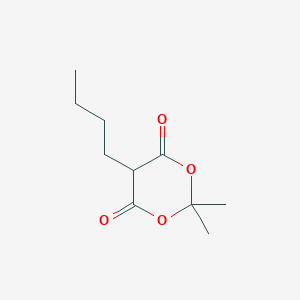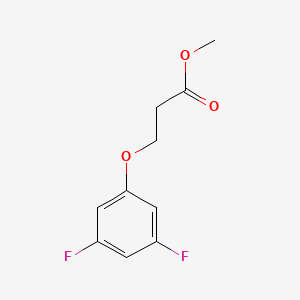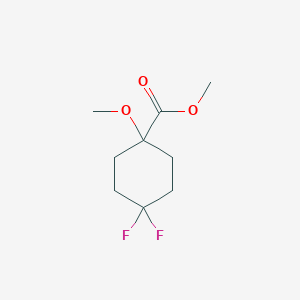![molecular formula C21H21BrN2O2 B8632516 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B8632516.png)
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine: is an organic compound with a complex structure that includes a pyridine ring substituted with a bromine atom and two 4-methoxybenzyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridin-2-amine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 6-bromopyridin-2-amine is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
N,N-bis(4-methoxybenzyl)amine: Lacks the bromine atom and pyridine ring, making it less versatile in certain reactions.
6-bromo-2-aminopyridine: Lacks the methoxybenzyl groups, which reduces its binding affinity in biological applications.
N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a bromine atom, affecting its reactivity and binding properties.
Uniqueness: 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to the combination of the bromine atom and methoxybenzyl groups, which provide a balance of reactivity and binding affinity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
特性
分子式 |
C21H21BrN2O2 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC名 |
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-18-10-6-16(7-11-18)14-24(21-5-3-4-20(22)23-21)15-17-8-12-19(26-2)13-9-17/h3-13H,14-15H2,1-2H3 |
InChIキー |
MVZXVUYQFXJYOC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=CC=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

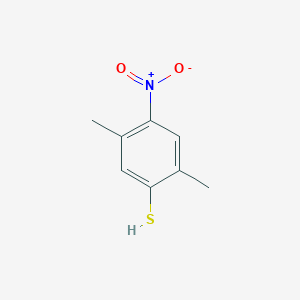
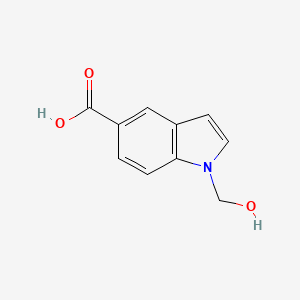
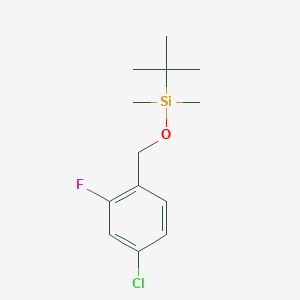
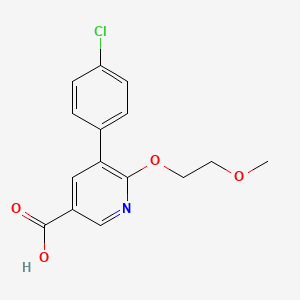
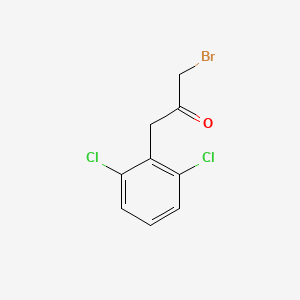
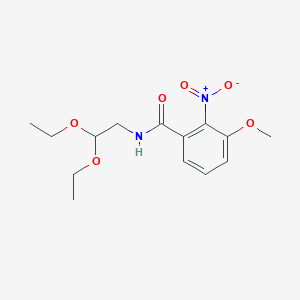
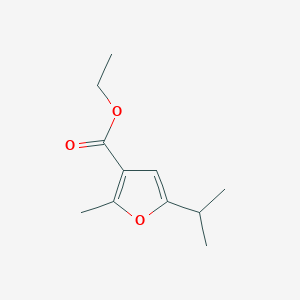
![3-(Benzyloxy)-5-{[(2S)-butan-2-yl]oxy}benzoic acid](/img/structure/B8632505.png)
![Benzene, [(1-bromoethyl)sulfinyl]-](/img/structure/B8632508.png)
